REACTION_CXSMILES
|
[CH:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[O:10][CH3:11])([CH3:3])[CH3:2].CN(C)[CH:14]=[O:15].P(Cl)(Cl)(Cl)=O>>[CH:1]([C:4]1[CH:9]=[C:8]([CH:7]=[CH:6][C:5]=1[O:10][CH3:11])[CH:14]=[O:15])([CH3:3])[CH3:2]
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Name
|
|
Quantity
|
859 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)C1=C(C=CC=C1)OC
|
Name
|
|
Quantity
|
1584 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
2690 g
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=P(Cl)(Cl)Cl
|
Control Type
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UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 5 L three-necked round bottom flask was equipped with mechanical agitation
|
Type
|
CUSTOM
|
Details
|
provided with an inert gas blanket
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the temperature of the reaction mixture between 80° C. and 90° C
|
Type
|
CUSTOM
|
Details
|
over the course of the reaction
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was maintained at 80° C. for approximately 16 h
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was quenched by slow addition over approximately 2 h to icewater (8 kg total, 5 kg ice)
|
Duration
|
2 h
|
Type
|
ADDITION
|
Details
|
alternatively the reaction mixture was added over approximately 3 h to deionized water (10 L) in a jacketed 30 L reactor whose
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
cooling bath
|
Type
|
TEMPERATURE
|
Details
|
was maintained between 0° and 5° C
|
Type
|
ADDITION
|
Details
|
Ethyl acetate (12 L) was added to the quenched reaction
|
Type
|
CUSTOM
|
Details
|
the layers were separated
|
Type
|
WASH
|
Details
|
the aqueous layer was washed with additional ethyl acetate (4 L)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with saturated aqueous sodium bicarbonate solution (4 L) and saturated aqueous sodium chloride (4 L)
|
Type
|
CUSTOM
|
Details
|
The ethyl acetate was removed by vacuum distillation
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)C=1C=C(C=O)C=CC1OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 881 g | |
YIELD: PERCENTYIELD | 86.5% | |
YIELD: CALCULATEDPERCENTYIELD | 84.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |